An In-Depth Technical Guide to the Structure Elucidation of Posaconazole Intermediate-8
An In-Depth Technical Guide to the Structure Elucidation of Posaconazole Intermediate-8
Preamble: The Imperative of Intermediate-Specific Structural Analysis in Complex API Synthesis
In the intricate landscape of active pharmaceutical ingredient (API) manufacturing, particularly for complex stereochemically-rich molecules like the triazole antifungal agent Posaconazole, the rigorous characterization of synthetic intermediates is not merely a procedural formality; it is a cornerstone of process control, impurity profiling, and ultimately, drug safety and efficacy. The synthetic pathway to Posaconazole involves numerous transformations, each yielding an intermediate whose precise structural and stereochemical integrity must be unequivocally confirmed before proceeding to the subsequent step. An unexpected side reaction, an incomplete conversion, or an unforeseen rearrangement can introduce impurities that may carry through to the final API, with potentially significant toxicological implications.
This guide provides a detailed, field-proven methodology for the complete structure elucidation of a key precursor in the Posaconazole synthesis, designated as Posaconazole Intermediate-8 (CAS 161532-56-5), also known as Deshydroxypentanyl Posaconazole. Its chemical name is 4-(4-(4-(4-(((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one[1][2][3]. The elucidation of this intermediate presents a representative challenge due to its multiple aromatic and heterocyclic systems, a flexible ether linkage, and a chiral tetrahydrofuran core.
The narrative that follows is structured not as a rigid protocol, but as a logical progression of scientific inquiry. We will detail the synergistic application of high-resolution mass spectrometry (HRMS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. The causality behind each experimental choice will be explained, demonstrating a self-validating system where each piece of data corroborates the others, leading to an unambiguous structural assignment.
Chapter 1: The Subject Molecule in its Synthetic Context
Posaconazole Intermediate-8 (henceforth Inter-8 ) is the penultimate precursor before the introduction of the chiral sec-hydroxypentyl side chain, which completes the Posaconazole molecule. Its synthesis typically involves the coupling of two major fragments: the chiral tetrahydrofuran core bearing the difluorophenyl and triazolylmethyl moieties, and the diaryl piperazine triazolone system[4].
Figure 1: Chemical Structure of Posaconazole Intermediate-8 (Inter-8)
Diagram 1: Overall workflow for the structure elucidation of Inter-8.
Chapter 3: Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
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Instrumentation: Agilent 6545 Q-TOF LC/MS or equivalent.
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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Sample Preparation: A 1 mg/mL solution of Inter-8 is prepared in methanol. This is further diluted to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
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Methodology:
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The sample is introduced via direct infusion at a flow rate of 5 µL/min.
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The ESI source parameters are optimized for the analyte (e.g., Gas Temp: 325°C, Drying Gas: 8 L/min, Nebulizer: 35 psig, VCap: 3500 V).
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Data is acquired in the m/z range of 100-1000.
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An internal reference mass (e.g., purine, m/z 121.0509) is used for continuous mass accuracy correction.
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The acquired accurate mass of the protonated molecular ion [M+H]⁺ is used to calculate the elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent, equipped with a cryoprobe.
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Sample Preparation: Approximately 10 mg of Inter-8 is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for this class of compounds and its well-separated solvent residual peak.
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Methodology:
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¹H NMR: A standard single-pulse experiment is run with 16 scans.
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¹³C NMR: A proton-decoupled experiment with 1024 scans is performed.
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DEPT-135: This experiment is run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
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2D COSY (Correlation Spectroscopy): A gradient-selected COSY experiment is used to identify proton-proton spin-spin couplings, typically within 2-3 bonds.
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2D HSQC (Heteronuclear Single Quantum Coherence): A phase-sensitive gradient-edited HSQC experiment is performed to identify direct one-bond correlations between protons and their attached carbons.
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2D HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment is optimized for a long-range coupling constant of 8 Hz to observe correlations between protons and carbons over 2-4 bonds. This is the key experiment for assembling the molecular fragments.
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Chapter 4: Data Analysis and Structure Assembly
This section simulates the analysis of the spectroscopic data to piece together the structure of Inter-8 .
HRMS: The Foundational Formula
The first step is to confirm the molecular formula. The HRMS analysis provides the cornerstone of the entire elucidation process.
Table 1: Illustrative HRMS Data for Inter-8
| Parameter | Observed Value |
| Ion Species | [M+H]⁺ |
| Calculated Exact Mass for C₃₂H₃₃F₂N₈O₃⁺ | 615.2645 |
| Measured Exact Mass | 615.2641 |
| Mass Error (ppm) | -0.65 ppm |
| Deduced Molecular Formula | C₃₂H₃₂F₂N₈O₃ |
Interpretation: The observed mass is in excellent agreement (<< 5 ppm error) with the calculated mass for the protonated molecule with the formula C₃₂H₃₂F₂N₈O₃.[1] This provides high confidence in the elemental composition of the intermediate.
¹H and ¹³C NMR: The Parts List
The 1D NMR spectra provide an inventory of the proton and carbon environments within the molecule.
Table 2: Illustrative ¹H and ¹³C NMR Data and Assignments for Inter-8 (in DMSO-d₆)
| Assignment | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | DEPT-135 | Key HMBC Correlations (¹H → ¹³C) |
| Triazole (A) | ||||
| H-a | 8.25, s | 145.1 | CH | C-b, C-c |
| H-b | 7.70, s | 151.8 | CH | C-a, C-c (THF core) |
| Difluorophenyl | ||||
| H-d | 7.40, m | 120.5 | CH | C-c, C-e, C-f |
| H-e | 7.25, m | 111.8 | CH | C-d, C-f |
| H-f | 7.10, m | 104.5 | CH | C-d, C-e, C-c |
| THF Core | ||||
| H-g (CH₂) | 4.60, d, 14.5 | 55.2 | CH₂ | C-b, C-c, C-h |
| H-g' (CH₂) | 4.50, d, 14.5 | 55.2 | CH₂ | C-b, C-c, C-h |
| H-h | 4.20, m | 78.9 | CH | C-g, C-i, C-j |
| H-i (CH₂) | 4.05, m | 69.5 | CH₂ | C-h, C-j, C-k (Ar-O) |
| H-j (CH₂) | 2.50, m | 35.4 | CH₂ | C-c, C-h, C-i |
| Ar-O-Ar-Pip | ||||
| H-k (Arom.) | 7.00, d, 8.8 | 114.9 | CH | C-i, C-m |
| H-l (Arom.) | 6.90, d, 8.8 | 115.5 | CH | C-m |
| H-m (Pip.) | 3.20, t, 5.0 | 49.5 | CH₂ | C-l, C-n |
| H-n (Pip.) | 3.10, t, 5.0 | 50.1 | CH₂ | C-m, C-o |
| Triazolone-Ar | ||||
| H-o (Arom.) | 7.50, d, 9.0 | 120.0 | CH | C-n, C-q |
| H-p (Arom.) | 7.45, d, 9.0 | 126.0 | CH | C-q |
| H-q (Triazolone) | 7.95, s | 148.2 | CH | C-o, C-p, C=O |
| C=O (Triazolone) | - | 154.5 | C | - |
(Note: The chemical shifts and coupling constants are illustrative and typical for such a structure.)
2D NMR: Assembling the Puzzle
Diagram 2: Logic of fragment assembly using 2D NMR correlations.
Interpretation and Assembly:
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COSY Analysis: The COSY spectrum would reveal the proton-proton coupling networks. For instance, it would show correlations between the protons on the tetrahydrofuran ring (H-h, H-i, H-j) and within the aromatic spin systems, helping to trace out these individual fragments.
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HSQC Analysis: The HSQC spectrum provides the crucial link between the proton and carbon skeletons. Each proton signal is correlated to its directly attached carbon, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons listed in Table 2.
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HMBC Analysis: The Master Key: The HMBC spectrum is where the structure is truly assembled. It reveals correlations over 2-4 bonds, connecting the fragments that are not directly bonded.
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Connecting the Core: A key correlation from the benzylic protons of the triazolylmethyl group (H-g) to the triazole carbons (C-a, C-b) and the quaternary carbon of the THF ring (C-c) confirms the attachment of this group to the chiral center. Similarly, correlations from the aromatic protons of the difluorophenyl ring (H-d, H-e, H-f) to the same quaternary carbon (C-c) firmly place this ring on the other side of the chiral center.
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The Ether Linkage: The most critical correlation for connecting the two major halves of the molecule is from the methylene protons of the THF's side chain (H-i) to the aromatic carbon of the phenoxy ring (C-k). This single cross-peak unequivocally establishes the ether linkage and its specific location.
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Assembling the Side Chain: Correlations from the piperazine protons (H-m) to the phenoxy ring carbons (C-l) and from the other piperazine protons (H-n) to the phenyl-triazolone ring carbons (C-o) confirm the N-aryl linkages of the piperazine ring.
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Confirming the Triazolone: Finally, correlations from the aromatic protons H-o and H-p to the triazolone ring carbon C-q, and from H-q to the carbonyl carbon (C=O), validate the structure of this terminal heterocyclic system.
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Chapter 5: Conclusion and Self-Validation
The described workflow represents a robust, self-validating system for structural elucidation. The process begins with a high-confidence molecular formula from HRMS. 1D NMR provides a census of all atoms, which must be fully accounted for in the final structure. 2D NMR then acts as a molecular cartographer, mapping the atomic connections. The COSY and HSQC data build the individual neighborhoods (spin systems), while the HMBC data provides the highways connecting them.
The successful assignment of every signal in every spectrum to a unique atom in the proposed structure of Posaconazole Intermediate-8 , with all observed correlations being consistent with that structure, provides an irrefutable confirmation of its identity. This level of analytical rigor is indispensable in the pharmaceutical industry to ensure process consistency, control impurities, and guarantee the quality of the final active pharmaceutical ingredient.
References
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Pharmaffiliates. CAS No : 161532-56-5 | Product Name : Deshydroxypentanyl Posaconazole. [Link]
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Watson International Limited. Posaconazole Deshydroxypentanyl Impurity CAS 161532-56-5. [Link]
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ApiSyn Healthcare Pvt. Ltd. Posaconazole. [Link]
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PubChem. 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-((((4-methylphenyl)sulfonyl)oxy)methyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol. [Link]
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Technical Disclosure Commons. Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. [Link]
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PubChem. 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol. [Link]
